A Technical Guide to the Chemical Properties of Tetramethylsilane-d12 for Advanced Research Applications
A Technical Guide to the Chemical Properties of Tetramethylsilane-d12 for Advanced Research Applications
Introduction
Tetramethylsilane-d12, chemically denoted as (CD₃)₄Si, is the fully deuterated isotopologue of Tetramethylsilane (TMS). While TMS is universally recognized as the primary internal standard for Nuclear Magnetic Resonance (NMR) spectroscopy, its deuterated counterpart, TMS-d12, holds a unique and critical position in modern analytical chemistry.[1] Its primary utility stems from its ability to provide a deuterium lock signal for the NMR spectrometer, a fundamental requirement for maintaining magnetic field stability during data acquisition, without introducing interfering signals in ¹H NMR spectra.[2][3] This guide offers an in-depth exploration of the chemical properties, spectroscopic behavior, and handling protocols for TMS-d12, providing researchers, scientists, and drug development professionals with the technical insights required for its effective application.
Molecular Structure and Isotopic Significance
Tetramethylsilane-d12 possesses a tetrahedral geometry, with a central silicon atom bonded to four trideuteriomethyl (-CD₃) groups.[1] The replacement of all twelve protium (¹H) atoms with deuterium (²H or D) is the defining characteristic of this molecule. This isotopic substitution is crucial for its function in NMR. Since deuterium resonates at a frequency distinct from protium, TMS-d12 is "invisible" in standard ¹H NMR experiments, preventing spectral overlap with the analyte.[4][5] Simultaneously, its deuterium signal provides the essential lock for the spectrometer, ensuring the high level of spectral stability and resolution required for complex structural elucidation.[2]
Caption: Tetrahedral structure of Tetramethylsilane-d12.
Physicochemical Properties
The physical properties of TMS-d12 are largely similar to its non-deuterated analog, with minor variations attributable to the greater mass of deuterium. Its high volatility is a significant practical advantage, allowing for easy removal from the sample post-analysis.[6]
| Property | Value | Source(s) |
| Chemical Formula | (CD₃)₄Si | [7][8] |
| Molecular Weight | 100.30 g/mol | [1][7] |
| CAS Number | 18145-38-5 | [7][8] |
| Isotopic Enrichment | ≥99 atom % D | [7][9] |
| Appearance | Colorless, volatile liquid | [10][11][12] |
| Boiling Point | ~26-28 °C (similar to TMS) | [12] |
| Melting Point | ~-99 °C (similar to TMS) | [12] |
| Density | ~0.7 g/mL at 25 °C (estimated) | |
| Solubility | Insoluble in water; soluble in most organic solvents | [10][11][13] |
Spectroscopic Profile
Nuclear Magnetic Resonance (NMR) Spectroscopy
The primary application of TMS-d12 is as a component in deuterated solvents for NMR spectroscopy.[14]
-
Role as a Lock Substance: Modern NMR spectrometers require a deuterium signal to "lock" the magnetic field, compensating for drift and ensuring spectral stability. TMS-d12 serves this purpose effectively.[2]
-
¹H NMR: Being fully deuterated, TMS-d12 does not produce a signal in ¹H NMR spectra, thereby avoiding interference with sample signals. This is a crucial advantage over using standard TMS in applications where the TMS signal at 0 ppm might obscure relevant sample peaks.
-
¹³C NMR: The carbon atoms in TMS-d12 produce a characteristic multiplet due to C-D coupling. While non-deuterated TMS is the defined reference at δ 0, the signal from TMS-d12 can also be used as a secondary reference if its chemical shift is precisely known.
-
²H (Deuterium) NMR: It exhibits a strong singlet in the deuterium spectrum, which is the signal used for the field-frequency lock.
Mass Spectrometry
In mass spectrometry, TMS-d12 provides a clear isotopic signature. The molecular ion peak will appear at m/z 100, shifted by 12 mass units from the m/z 88 peak of non-deuterated TMS.[1] Fragmentation patterns will also show corresponding mass shifts, for example, the loss of a trideuteriomethyl radical (-CD₃, 18 amu) to yield a fragment at m/z 82, compared to the loss of a methyl radical (-CH₃, 15 amu) in TMS.
Chemical Reactivity and Stability
A key attribute for any reference standard is chemical inertness, and TMS-d12 excels in this regard.[6]
-
General Reactivity: It is chemically stable and does not react with the vast majority of organic compounds, ensuring that it does not alter the sample during analysis.[7]
-
Incompatibilities: Like its non-deuterated counterpart, TMS-d12 is incompatible with strong oxidizing agents, strong acids, and strong bases.[10][15] It is classified as a hydride and can react dangerously with oxidizing agents.[10]
-
Stability and Storage: TMS-d12 is stable if stored under the recommended conditions.[7] To maintain its integrity, it should be stored in a tightly sealed container, refrigerated (2°C to 8°C), and protected from moisture and light.[16][17] Due to its high volatility and low boiling point, pressure can build up in sealed containers, which should be opened with care, preferably after cooling.[15][17]
Experimental Protocol: Preparing an NMR Sample with TMS-d12
The following protocol outlines the standard procedure for preparing a high-resolution NMR sample using a deuterated solvent containing TMS-d12 for locking.
-
Analyte Preparation: Accurately weigh 1-10 mg of the analyte directly into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). For locking purposes, TMS-d12 may already be present in commercially available solvents or can be added to achieve a concentration of ~0.05% v/v.
-
Dissolution: Gently vortex or swirl the vial to ensure the analyte is completely dissolved.
-
Transfer to NMR Tube: Using a clean glass pipette, transfer the solution to a high-precision 5 mm NMR tube.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
-
Instrument Insertion: Carefully insert the NMR tube into a spinner turbine and adjust the depth using the spectrometer's gauge. Place the assembly into the NMR magnet for analysis.
Caption: Workflow for NMR sample preparation using TMS-d12.
Safety and Handling
TMS-d12 is an extremely flammable liquid and vapor, demanding strict safety protocols.[18][19]
-
Fire Hazard: It has a very low flash point (-27 °C for TMS) and its vapors can form explosive mixtures with air.[18] All work must be conducted away from ignition sources (sparks, open flames, hot surfaces).[17][19]
-
Handling: Use in a well-ventilated area, preferably within a certified fume hood or a glove box with an inert atmosphere.[17] All equipment used for transfer must be properly grounded to prevent static discharge.[20][21]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side shields, flame-retardant laboratory clothing, and compatible chemical-resistant gloves (e.g., neoprene or nitrile).[17][21]
-
Spill Response: In case of a minor spill, eliminate all ignition sources, absorb the liquid with an inert material (e.g., sand or diatomaceous earth), and place it in a sealed container for hazardous waste disposal.[15][19]
Caption: Logical steps for the safe handling of TMS-d12.
Conclusion
Tetramethylsilane-d12 is an indispensable tool in high-resolution NMR spectroscopy. Its unique combination of chemical inertness, volatility, and isotopic labeling provides the stable deuterium lock signal essential for modern spectrometers, all while remaining unobtrusive in proton spectra. Understanding its specific chemical and physical properties is paramount for its safe handling and effective application, enabling researchers to achieve the highest quality data in structural analysis and drug discovery.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 6396, Tetramethylsilane. [Link]
-
University of Georgia Office of Research. Standard Operating Procedure for Tetramethylsilane. [Link]
-
Sparkl. Revision Notes - Use of TMS and Deuterated Solvents | Analytical Techniques | Chemistry - 9701 | AS & A Level. [Link]
-
Save My Exams. Tetramethylsilane (TMS) & Deuterated Solvents (Cambridge (CIE) A Level Chemistry): Revision Note. [Link]
-
American Chemical Society. Tetramethylsilane. [Link]
-
Carl ROTH. Safety Data Sheet: Tetramethylsilane. [Link]
-
Gelest, Inc. SAFETY DATA SHEET: TETRAMETHYLSILANE, 99+%. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 3035153, Tetra(2H3)methylsilane. [Link]
-
Chemistry Stack Exchange. Why is tetramethylsilane (TMS) used as an internal standard in NMR spectroscopy?. [Link]
-
Resolve Mass Spectrometry. What Are Deuterated Standards and solvents for NMR — Uses & Selection Guide. [Link]
-
Wikipedia. Tetramethylsilane. [Link]
-
McCloskey, J. A., et al. (1968). Use of deuterium-labeled trimethylsilyl derivatives in mass spectrometry. Analytical Chemistry, 40(12), 1878–1880. [Link]
-
National Center for Biotechnology Information. On the Use of Deuterated Organic Solvents without TMS to Report 1H/13C NMR Spectral Data of Organic Compounds: Current State of the Method, Its Pitfalls and Benefits, and Related Issues. [Link]
-
Vital Materials. Tetramethylsilane. [Link]
Sources
- 1. Tetra(2H3)methylsilane | C4H12Si | CID 3035153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. On the Use of Deuterated Organic Solvents without TMS to Report 1H/13C NMR Spectral Data of Organic Compounds: Current State of the Method, Its Pitfalls and Benefits, and Related Issues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Revision Notes - Use of TMS and Deuterated Solvents | Analytical Techniques | Chemistry - 9701 | AS & A Level | Sparkl [sparkl.me]
- 5. savemyexams.com [savemyexams.com]
- 6. acs.org [acs.org]
- 7. cdnisotopes.com [cdnisotopes.com]
- 8. TETRAMETHYLSILANE-D12 CAS#: 18145-38-5 [m.chemicalbook.com]
- 9. cdnisotopes.com [cdnisotopes.com]
- 10. Page loading... [wap.guidechem.com]
- 11. Tetramethylsilane | C4H12Si | CID 6396 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Tetramethylsilane - Wikipedia [en.wikipedia.org]
- 13. en.vitalchem.com [en.vitalchem.com]
- 14. cphi-online.com [cphi-online.com]
- 15. datasheets.scbt.com [datasheets.scbt.com]
- 16. isotope.com [isotope.com]
- 17. research.uga.edu [research.uga.edu]
- 18. fishersci.com [fishersci.com]
- 19. carlroth.com:443 [carlroth.com:443]
- 20. assets.thermofisher.com [assets.thermofisher.com]
- 21. gelest.com [gelest.com]
